

Valproic Acid-d4: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Valproic acid-d4-1

Cat. No.: B1433738

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Valproic acid-d4, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the analytical data, experimental protocols, and structural information essential for its application in preclinical and clinical research. Valproic acid-d4 is commonly used as an internal standard for the quantification of valproic acid in biological samples by mass spectrometry.

Chemical and Physical Properties

Valproic acid-d4, also known by its chemical name 2-(Propyl-1,1-d2)pentanoic-3,3-d2 acid, is a stable isotope-labeled version of Valproic acid.^[1] The incorporation of four deuterium atoms increases its molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.

Property	Specification	Reference
Chemical Formula	C ₈ H ₁₂ D ₄ O ₂	[2][3][4]
Molecular Weight	148.24 g/mol	[2][3][4]
CAS Number	87745-17-3	[4]
Appearance	Colorless to light yellow oil/liquid	[2][3]
Solubility	Slightly soluble in aqueous base, chloroform, and methanol.	[3]

Analytical Data Summary

The following table summarizes the key analytical specifications found on a typical Certificate of Analysis for Valproic acid-d4.

Analysis	Specification	Result
Purity (by GC)	>95%	97.61%
Isotopic Purity	>95%	>95% by NMR
Isotopic Enrichment	99.2%	[2]
Titration	99.5%	[2]
NMR	Conforms to Structure	Conforms

Experimental Protocols

A rigorous analytical testing program is essential to confirm the identity, purity, and isotopic enrichment of Valproic acid-d4. Below are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the isotopic purity of Valproic acid-d4.

Methodology:

- Instrument: Bruker Avance series spectrometer (300, 400, or 500 MHz).[\[5\]](#)
- Solvent: Deuterated Chloroform (CDCl_3) or Deuterated Water (D_2O).[\[6\]](#)
- Procedure: A small amount of the Valproic acid-d4 sample is dissolved in the appropriate deuterated solvent. The ^1H NMR spectrum is then acquired. The absence or significant reduction of proton signals at the deuterated positions, relative to the non-deuterated Valproic acid standard, confirms the isotopic labeling. The remaining proton signals must be consistent with the expected structure of Valproic acid.

Gas Chromatography (GC)

Objective: To determine the chemical purity of Valproic acid-d4.

Methodology:

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column, such as a DB-1 or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Injector and Detector Temperature: Typically set to 250°C.
- Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute, and a final hold for 5 minutes.
- Procedure: A solution of Valproic acid-d4 in a suitable solvent (e.g., methanol) is injected into the GC. The resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

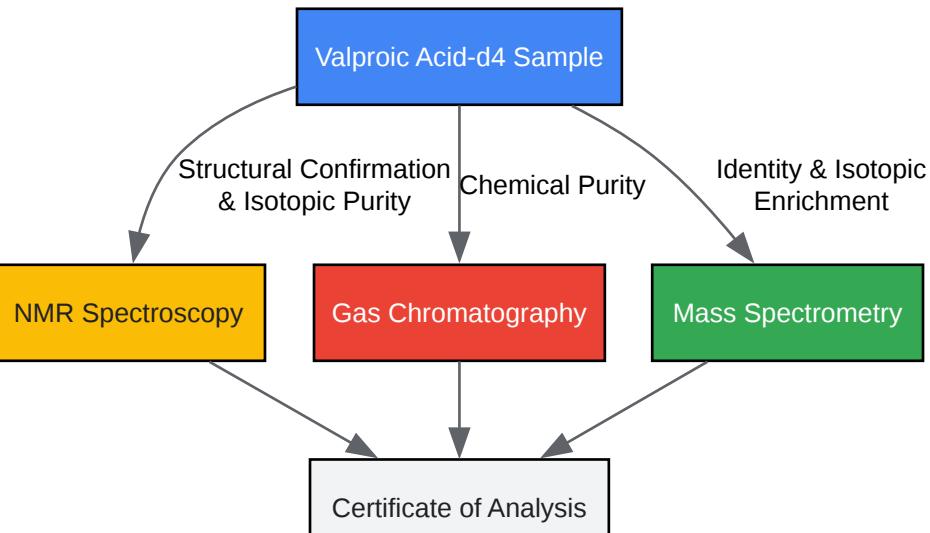
Objective: To provide further structural confirmation and assess isotopic enrichment. While not always detailed on a CoA for purity, LC-MS/MS is a critical technique for the application of Valproic acid-d4 as an internal standard.

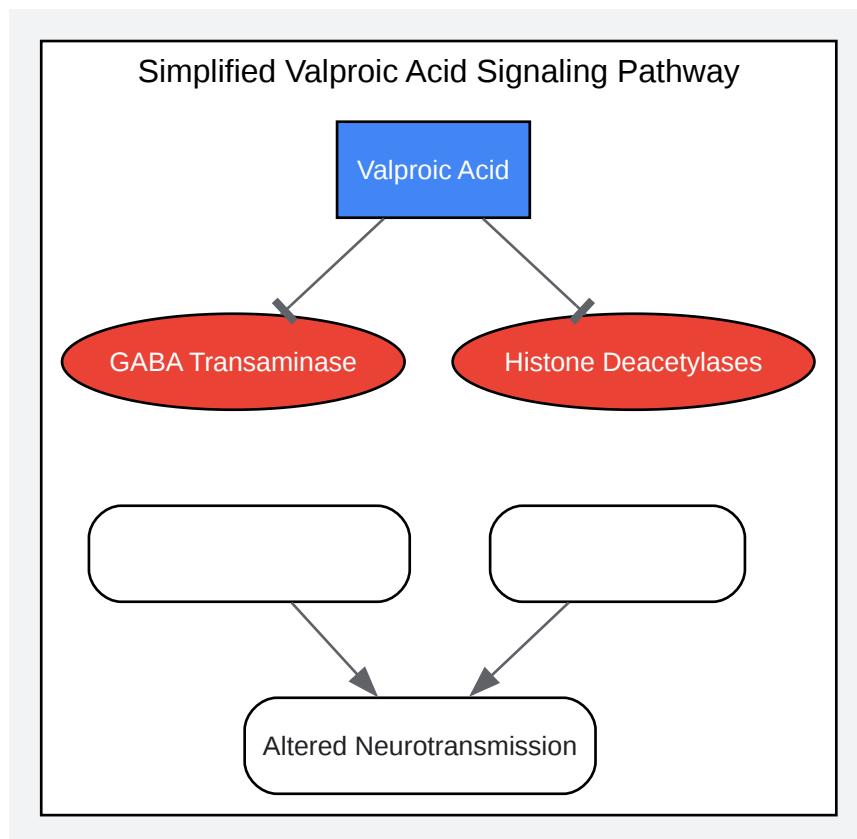
Methodology:

- Chromatography System: A high-performance liquid chromatography (HPLC) system.[7]
- Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 μ m).[7][8]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid or acetic acid.[7][8][9]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[8][10]
- Monitored Transitions: The precursor and product ions for both Valproic acid and Valproic acid-d4 are monitored. For Valproic acid, a common transition is m/z 143.1 \rightarrow 143.1.[8][10] For Valproic acid-d4, the expected transition would be m/z 147.1 \rightarrow 147.1.
- Procedure: A solution containing both Valproic acid and Valproic acid-d4 is injected into the LC-MS/MS system. The retention times and mass-to-charge ratios are monitored to confirm the identity and isotopic enrichment.

Visualizations

The following diagrams illustrate key aspects of Valproic acid-d4 analysis.

Valproic Acid-d4 Structure**Analytical Workflow for Certificate of Analysis**



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